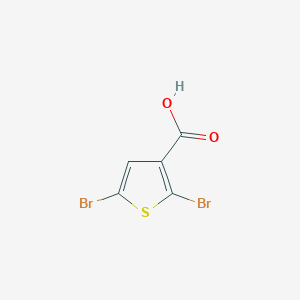

2,5-Dibromothiophene-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109395. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2O2S/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBUYFPAASJYSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60296447 | |

| Record name | 2,5-dibromothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7311-70-8 | |

| Record name | 7311-70-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-dibromothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromothiophene-3-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Halogenated Thiophenes in Contemporary Organic Chemistry

Halogenated thiophenes represent a cornerstone class of compounds in modern organic chemistry due to their wide-ranging applications and synthetic utility. Thiophene-containing molecules are integral to numerous pharmaceutical drugs, exhibiting activities such as antimicrobial, anti-inflammatory, and antiviral properties. nih.gov The introduction of halogen atoms onto the thiophene (B33073) ring serves two primary purposes: it modulates the molecule's structural and electronic properties, and it provides a reactive "handle" for further chemical transformations. nih.gov

The carbon-halogen bond in thiophenes, particularly C-Br and C-I, is readily functionalized through various cross-coupling reactions, making these compounds key precursors for more complex molecules. iust.ac.ir Thiophenes undergo halogenation much more readily than benzene (B151609), with the reaction rate being approximately 10⁷ times faster, allowing for efficient and controlled synthesis. iust.ac.irwikipedia.org This reactivity has made halogenated thiophenes indispensable building blocks for the creation of:

Organic Electronics: They are fundamental components in polymers used for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov

Pharmaceuticals: The thiophene ring often serves as a bioisostere for a benzene ring, allowing for the modification of a drug's properties without losing its biological activity. wikipedia.org

Advanced Materials: Halogenated thiophenes are used to synthesize arylated anthraquinones and other extended π-systems for applications in materials science. sciforum.net

Importance of Carboxylic Acid Functionalization in Heterocyclic Scaffolds

The functionalization of heterocyclic compounds with carboxylic acid groups is a powerful strategy in synthetic chemistry. najah.edu The carboxylic acid moiety imparts several crucial characteristics to the molecular scaffold.

Firstly, it significantly influences the molecule's physical properties, such as polarity and solubility. lookchem.com Secondly, and more importantly, the carboxylic acid group is exceptionally versatile from a synthetic standpoint. It can be readily converted into a wide array of other functional groups, including esters, amides, and acid chlorides, through well-established chemical reactions. chigroup.sitesmolecule.com This versatility is paramount in fields like medicinal chemistry, where the synthesis of a library of derivatives is often required to optimize biological activity. najah.edu

Furthermore, carboxylic acids are instrumental in the field of supramolecular chemistry. They can form robust hydrogen-bonded networks or coordinate with metal centers, directing the self-assembly of molecules into highly ordered two-dimensional nanostructures. researchgate.net This ability to control molecular organization is critical for the bottom-up fabrication of functional materials. The carboxylic acid group also serves as a precursor in reactions with organometallic reagents to produce various alcohols or can be activated for C-H functionalization processes. nih.govresearchgate.net

Overview of Research Trajectories for 2,5 Dibromothiophene 3 Carboxylic Acid Derivatives

Research involving derivatives of 2,5-dibromothiophene-3-carboxylic acid is heavily focused on the field of materials science, particularly for organic electronics. The strategic placement of bromo- and carboxyl- groups allows for precise tuning of the electronic properties of polymers derived from this building block.

A prominent research trajectory involves the synthesis of polymer semiconductors for organic photovoltaics (OPVs). For instance, the ester derivative, Ethyl 2,5-dibromothiophene-3-carboxylate , is a key monomer used to create medium-to-low bandgap polymers. ossila.com The electron-withdrawing nature of the carboxylate group lowers the electron density on the thiophene (B33073) ring, a crucial factor in designing efficient materials for solar cells. ossila.com Polymers synthesized from this derivative, such as PTQ2 and PBDB-TF-T1 , have demonstrated high efficiencies in all-polymer solar cells. ossila.com

Other research avenues explore the use of 2,5-dibromothiophene (B18171) derivatives in the synthesis of copolymers for ambipolar organic field-effect transistors and as electron acceptors with near-infrared response in polymer blend solar cells. acs.org The ability to systematically modify the structure starting from 2,5-dibromothiophene allows researchers to establish clear structure-property relationships, accelerating the development of next-generation organic electronic devices.

Role As a Versatile Intermediate in Multi Step Organic Syntheses

Strategic Synthesis of the Thiophene Core with Halogenation

The construction of the thiophene ring and the subsequent introduction of bromine atoms at specific positions are critical steps in the synthesis of this compound. The inherent reactivity of the thiophene ring directs electrophilic substitution, such as bromination, to the C2 and C5 positions.

Regioselective Bromination Techniques for Thiophene Scaffolds

The selective introduction of bromine atoms onto the thiophene ring is paramount for the synthesis of specifically substituted derivatives. The electron-donating nature of the sulfur atom in the thiophene ring activates the C2 and C5 positions for electrophilic attack. vaia.com However, the presence of a deactivating group, such as a carboxylic acid at the C3 position, can influence the regioselectivity of the bromination.

In the case of thiophene-3-carboxylic acid, electrophilic bromination is expected to occur at the C2 and C5 positions. vaia.com The stability of the intermediate carbocation formed during the electrophilic attack determines the major product. Attack at the C5 position is favored as it avoids placing the positive charge on the carbon atom adjacent to the electron-withdrawing carboxyl group, which would be destabilizing. vaia.com This leads to the formation of 5-bromo-3-thiophenecarboxylic acid as the primary monobrominated product. vaia.com Further bromination would then occur at the remaining activated position, C2, to yield this compound.

A study on the regioselective synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide demonstrated a multi-step approach involving successive direct lithiations and a bromination reaction starting from thiophene. mdpi.comresearchgate.net This highlights the use of directed metalation to achieve specific substitution patterns that might not be accessible through direct electrophilic halogenation alone.

Recent research has focused on developing more environmentally friendly methods for the halogenation of thiophenes, aiming to reduce the use of hazardous reagents and solvents.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and improved energy efficiency compared to conventional heating methods. frontiersin.orgunito.it Several studies have reported the use of microwave irradiation for the functionalization and synthesis of thiophene derivatives. frontiersin.orgeurekaselect.commdpi.com For instance, a microwave-assisted protocol for the C-H arylation of thiophenes using a heterogeneous palladium catalyst has been developed, showcasing the potential of this technology for creating complex thiophene-based molecules. frontiersin.orgunito.it Another example is the microwave-assisted synthesis of 3-aminobenzo[b]thiophenes, which are precursors for various kinase inhibitors. strath.ac.uk While not directly focused on this compound, these methodologies demonstrate the applicability of microwave technology to thiophene chemistry, which could be adapted for its synthesis.

Interactive Data Table: Microwave-Assisted Synthesis of Thiophene Derivatives

| Reactants | Catalyst/Reagent | Conditions | Product | Yield | Reference |

| 2-halobenzonitriles, methyl thioglycolate | Triethylamine | DMSO, 130°C, Microwave | 3-aminobenzo[b]thiophenes | 58-96% | strath.ac.uk |

| Alkyl bromides, aroyl/alkanoyl isothiocyanates, 1,3-dicarbonyls | - | One-pot, Microwave | Thiophene derivatives | - | eurekaselect.com |

| Pyridinethione derivative | - | Microwave, 500W, 140°C, 5 min | Isothiazolopyridine derivative | 90% | mdpi.com |

Eliminating the use of volatile and often toxic organic solvents is a key principle of green chemistry. Solvent-free reaction conditions can lead to cleaner processes and reduced waste. Research has shown that organic ammonium tribromides can be effective brominating agents for various organic substrates under solvent-free conditions, either by heating or using microwave irradiation. acgpubs.org These methods have been reported to be regio-selective, facile, and provide good to excellent yields in short reaction times. acgpubs.org While a specific application to thiophene-3-carboxylic acid is not detailed, the success with other aromatic compounds suggests its potential as a greener alternative to traditional bromination methods.

The use of enzymes, or biocatalysts, for halogenation reactions offers a highly selective and environmentally benign alternative to chemical methods. manchester.ac.uk Halogenase enzymes can catalyze the regio- and stereo-selective halogenation of a wide range of substrates under mild conditions. nih.govmdpi.com Flavin-dependent halogenases (FDHs), for example, are known to catalyze the site-selective halogenation of electron-rich aromatic compounds. nih.gov These enzymes utilize a flavin cofactor to activate a halide ion, which then acts as an electrophile. nih.gov While the direct biocatalytic synthesis of this compound has not been extensively reported, the ability of vanadium-dependent bromoperoxidases to monobrominate thiophene demonstrates the potential of biocatalysis in this area. nih.gov Further research and enzyme engineering could lead to the development of biocatalysts capable of producing the desired dibrominated product with high selectivity.

Interactive Data Table: Biocatalytic Halogenation of Aromatic Compounds

| Enzyme Class | Substrate Example | Halogen | Key Features | Reference |

| Flavin-dependent halogenases (FDHs) | Tryptophan | Cl, Br, I | Site-selective halogenation of electron-rich aromatics. nih.gov | nih.gov |

| Vanadium-dependent bromoperoxidases | Thiophene, Pyrroles | Br | Monobromination of heterocycles. nih.gov | nih.gov |

A significant advancement in green halogenation is the use of simple sodium halides as the source of the electrophilic halogen. nih.govresearchgate.net This approach avoids the use of more hazardous halogenating agents like molecular bromine. A convenient method for the synthesis of mono- and di-halogenated benzo[b]thiophenes utilizes copper(II) sulfate pentahydrate and various sodium halides in ethanol, a green solvent. nih.govresearchgate.netnih.gov This method allows for the selective introduction of bromine atoms at various positions on the benzo[b]thiophene ring with yields up to 96%. nih.govnih.gov This strategy provides a safer and more environmentally friendly alternative to traditional methods. Researchers have also demonstrated that sodium bromide can be used for the electrophilic bromination of alkenes, further highlighting the versatility of this approach in green chemistry. digitellinc.com

One-Pot Bromination/Debromination Procedures for Thiophene Derivatives

The direct bromination of thiophene-3-carboxylic acid serves as a primary route to obtaining the 2,5-dibrominated product. This electrophilic substitution is highly regioselective. The first bromination occurs preferentially at the C5 position, which is activated by the sulfur atom and less deactivated by the electron-withdrawing carboxylic acid group at C3. vaia.com Attack at the C5 position avoids placing the intermediate positive charge on the carbon atom bonded to the carboxyl group, which would be destabilizing. vaia.com

The reaction is typically carried out using brominating agents such as N-Bromosuccinimide (NBS) or elemental bromine in a solvent like acetic acid. researchgate.netresearchgate.net While some methods involve stepwise isolation, one-pot procedures are feasible by controlling the stoichiometry of the brominating agent. After the initial selective bromination at C5, further addition of the brominating agent under appropriate conditions can lead to the second bromination at the C2 position, yielding this compound. Challenges can arise, as some standard procedures like using bromine in acetic acid may not always lead to the clean formation of the desired insoluble product. researchgate.net

Introduction of Carboxylic Acid Functionality at the 3-Position

An alternative synthetic strategy involves starting with a dibrominated thiophene and introducing the carboxylic acid group at the C3 position. This is often achieved through metallation followed by quenching with carbon dioxide or through modern catalytic methods.

This classical yet powerful method typically begins with 2,3,5-tribromothiophene. chemicalbook.com A Grignard reagent is prepared by reacting the tribromothiophene with magnesium metal in an ether solvent like diethyl ether (Et2O) or tetrahydrofuran (THF). leah4sci.com The formation of the organomagnesium halide is regioselective, occurring preferentially at the C3 position. This selectivity is attributed to the electronic environment of the thiophene ring.

Once the Grignard reagent is formed, it is quenched by reacting it with solid carbon dioxide (dry ice). quora.comucalgary.ca The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO2. youtube.com A subsequent acidic work-up protonates the resulting carboxylate salt to yield this compound. ucalgary.cayoutube.com This method effectively introduces the carboxyl group at a specific position, leveraging the reactivity differences of the bromine atoms on the thiophene ring.

Table 1: Key Steps in Grignard Metallation/Carbonation

| Step | Reactants | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 2,3,5-Tribromothiophene | Mg, THF | 2,5-Dibromo-3-thienylmagnesium bromide | Regioselective formation of Grignard reagent. leah4sci.com |

This is an interactive table. You can sort and filter the data.

Modern synthetic chemistry offers palladium-catalyzed carbonylation as a sophisticated method for introducing carboxylic acid functionalities. nrochemistry.com This technique can be applied to 2,5-dibromothiophene via C-H bond activation. In this approach, the C-H bond at the 3-position of 2,5-dibromothiophene is directly converted into a carboxylic acid group.

The reaction typically employs a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), in the presence of an oxidant and carbon monoxide (CO) as the carbonyl source. rsc.org Studies have shown that using a binary gas system of CO and CO₂ can suppress the decomposition of the palladium catalyst, enhancing its durability and allowing for efficient conversion at lower catalyst loadings. rsc.org This direct carbonylation represents a highly efficient and atom-economical route, avoiding the need to pre-form an organometallic intermediate. rsc.org

Derivatization Strategies from this compound

This compound is a valuable precursor for a wide range of more complex molecules, primarily through reactions at the carboxylic acid group or the two bromine sites.

Esterification Reactions for Carboxylate Derivatives

The carboxylic acid group can be readily converted into a variety of esters, which are often used in the synthesis of polymers and other functional materials. ossila.com A common and highly effective method for this transformation, especially for sterically hindered acids, is the Steglich esterification. organic-chemistry.org This reaction utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the reaction between the carboxylic acid and an alcohol. organic-chemistry.org

The procedure is generally performed in an anhydrous solvent like dichloromethane (CH₂Cl₂) at room temperature and is known for its high yields and suppression of side products. organic-chemistry.org For example, the synthesis of ethylhexyl esters from brominated thiophene carboxylic acids has been successfully demonstrated using the DCC/DMAP protocol. rsc.org

Table 2: Examples of Esterification Products

| Alcohol | Reagents | Product Name |

|---|---|---|

| Methanol | DCC, DMAP | Methyl 2,5-dibromothiophene-3-carboxylate |

| Ethanol | DCC, DMAP | Ethyl 2,5-dibromothiophene-3-carboxylate |

| 2-Ethylhexanol | DCC, DMAP | 2-Ethylhexyl 2,5-dibromothiophene-3-carboxylate rsc.org |

This is an interactive table. You can sort and filter the data.

Cross-Coupling Reactions at Bromine Sites

The bromine atoms at the C2 and C5 positions of the thiophene ring are prime sites for palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon bonds, linking the thiophene core to various aryl, heteroaryl, or vinyl groups. beilstein-journals.orgresearchgate.net This functionalization is fundamental to the construction of conjugated polymers and molecules for electronic and pharmaceutical applications.

Suzuki Coupling

The Suzuki-Miyaura coupling is a widely used reaction that pairs the dibromothiophene derivative with an organoboronic acid or ester in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org Catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, and bases like potassium phosphate are commonly used to activate the boronic acid. nih.gov The reaction can be performed to substitute one or both bromine atoms, allowing for the synthesis of symmetric or asymmetric 2,5-disubstituted thiophenes. The choice of solvent, such as a dioxane/water mixture, can be crucial for achieving high yields due to the solubility of the boronic acid reagents. nih.gov

Stille Coupling

The Stille coupling offers an alternative method for C-C bond formation, utilizing organostannane reagents (R-SnR'₃) as the coupling partner with the dibromothiophene. organic-chemistry.orglibretexts.org This reaction is also catalyzed by palladium complexes and is known for its tolerance of a wide variety of functional groups. uwindsor.ca The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org While highly effective, the toxicity of organotin compounds is a significant drawback compared to the relatively benign boronic acids used in Suzuki reactions. organic-chemistry.org

Table 3: Cross-Coupling Reaction Partners

| Reaction Type | Coupling Partner | Catalyst (Example) | Product Type |

|---|---|---|---|

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ nih.gov | 2,5-Diarylthiophene-3-carboxylic acid derivative |

| Suzuki | Vinylboronic Acid | Pd(OAc)₂/PCy₃ organic-chemistry.org | 2,5-Divinylthiophene-3-carboxylic acid derivative |

| Stille | Arylstannane | Pd(PPh₃)₄ | 2,5-Diarylthiophene-3-carboxylic acid derivative |

This is an interactive table. You can sort and filter the data.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitutions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, prized for its mild conditions and tolerance of various functional groups. nih.gov This palladium-catalyzed reaction effectively couples organoboron compounds with halides, making it highly suitable for modifying this compound and its derivatives. nih.govmdpi.com

Research on closely related substrates, such as 2,5-dibromo-3-hexylthiophene, demonstrates that the reaction conditions can be optimized to achieve high yields. nih.govresearchgate.net The choice of catalyst, base, and solvent system is critical for success. nih.gov For instance, studies show that Pd(PPh3)4 is an effective catalyst, with potassium phosphate serving as a suitable base. nih.gov The solvent system also plays a significant role; a mixture of 1,4-dioxane and water has been shown to improve yields by enhancing the solubility of the arylboronic acid reagents. nih.gov

The reaction can be performed sequentially to achieve selective mono- or di-substitution. The different electronic environments of the bromine atoms at the C2 and C5 positions allow for regioselective coupling under controlled conditions. researchgate.net The electronic properties of the substituents on the arylboronic acids also influence the reaction's outcome. researchgate.net

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of 2,5-Dibromo-3-Alkylthiophene

| Parameter | Optimal Condition | Rationale | Source |

|---|---|---|---|

| Catalyst | Pd(PPh3)4 | Effective for activating C(sp²)-Br bonds. | nih.gov |

| Base | K3PO4 | Provides necessary basicity for the catalytic cycle. | nih.govresearchgate.net |

| Solvent | 1,4-Dioxane / H2O | Enhances solubility of boronic acid reagents. | nih.gov |

| Temperature | 90 °C | Provides sufficient energy for reaction progression. | nih.govresearchgate.net |

Stille Coupling for Carbon-Carbon Bond Formation

The Stille coupling offers another powerful method for C-C bond formation by reacting organotin compounds (stannanes) with organic halides, catalyzed by palladium. organic-chemistry.orgwikipedia.org This reaction is highly versatile with few limitations on the coupling partners, making it applicable for the functionalization of the bromine positions on this compound. organic-chemistry.orglibretexts.org

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organostannane, and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org A variety of palladium sources can be used, including Pd(PPh₃)₄ or Pd₂(dba)₃, often in the presence of phosphine ligands. libretexts.orgharvard.edu

A significant advantage of the Stille reaction is that organostannane reagents are stable to air and moisture. wikipedia.org The reaction generally retains the stereochemistry of vinyl groups, which is a valuable feature in complex syntheses. wikipedia.org For substrates with multiple halide atoms, selectivity can often be achieved, as iodides tend to react faster than bromides. wikipedia.org While highly effective, the primary drawback of this method is the toxicity associated with organotin compounds. organic-chemistry.org

Table 2: Typical Components for a Stille Coupling Reaction

| Component | Example(s) | Role in Reaction | Source |

|---|---|---|---|

| Catalyst | Pd(PPh3)4, Pd2(dba)3 | Facilitates the coupling of the two partners. | libretexts.orgharvard.edu |

| Halide Partner | Aryl/Vinyl Bromide (e.g., 2,5-dibromothiophene) | Electrophilic partner in the coupling. | wikipedia.org |

| Organotin Partner | R-Sn(Alkyl)3 | Nucleophilic partner (transmetalating agent). | wikipedia.orglibretexts.org |

| Additives | CuI, AsPh3 | Can accelerate reaction rates in certain cases. | harvard.edu |

| Solvent | DMF, Toluene | Provides the reaction medium. | harvard.edu |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction specifically developed for the synthesis of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction is instrumental for introducing primary or secondary amines at the C2 and C5 positions of the this compound core, a transformation that is difficult to achieve via traditional methods like nucleophilic aromatic substitution. wikipedia.orgacsgcipr.org

The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the desired C-N bond. wikipedia.org The success of the reaction heavily relies on the choice of a suitable ligand, base, and solvent. nih.gov Sterically hindered phosphine ligands, such as XPhos and RuPhos, have been developed to improve catalyst efficiency and expand the substrate scope. libretexts.org Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly employed. nih.govlibretexts.org

This methodology allows for the coupling of a wide variety of aryl and heteroaryl halides with an extensive range of amines, including ammonia equivalents, making it a powerful tool for generating diverse libraries of amine-substituted thiophenes. acsgcipr.orgorganic-chemistry.org

Table 3: Key Components for Buchwald-Hartwig Amination

| Component | Example(s) | Purpose | Source |

|---|---|---|---|

| Palladium Source | [Pd(allyl)Cl]2, Pd2(dba)3 | Precursor to the active Pd(0) catalyst. | nih.gov |

| Ligand | XPhos, t-BuXPhos, RuPhos | Stabilizes the palladium center and facilitates the catalytic cycle. | nih.govlibretexts.org |

| Base | NaOtBu, Cs2CO3, LiHMDS | Promotes deprotonation of the amine. | nih.govlibretexts.org |

| Solvent | Toluene, 1,4-Dioxane | Reaction medium. | acsgcipr.orgnih.gov |

Annulation Reactions and Cyclization Strategies

Annulation and cyclization reactions are advanced strategies for building fused-ring systems. Utilizing this compound in such reactions can lead to the formation of complex polycyclic aromatic compounds with unique electronic and photophysical properties.

Iridium-Catalyzed Annulation with Carboxylic Acids

Iridium catalysis has emerged as a powerful tool for C-H activation and annulation. nih.gov Specifically, iridium-catalyzed annulation reactions between thiophenes and carboxylic acids can produce thiophene-fused coumarin-type frameworks in a one-pot process. nih.gov In this strategy, the carboxylic acid group on a molecule like this compound can act as an internal directing group, guiding the catalyst to a specific C-H bond for activation and subsequent cyclization with a coupling partner, such as an alkyne. nih.govnih.gov This process offers a direct and efficient route to constructing elaborate heterocyclic systems that would otherwise require lengthy synthetic sequences. nih.gov

Multi-component Reactions (MCRs) for Complex Heterocycles

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient in terms of pot, atom, and step economy (PASE). nih.gov They allow for the rapid assembly of complex molecules from simple starting materials. nih.gov this compound is an ideal substrate for MCRs due to its multiple reactive sites. The carboxylic acid, the C4-H bond, and the two bromine atoms can all participate in a variety of transformations. A well-designed MCR could involve a sequence where, for example, the carboxylic acid participates in an initial condensation, followed by a palladium-catalyzed coupling at one of the bromine sites, all within a single pot, to generate highly complex and diverse heterocyclic structures. nih.gov

Functionalization of C-H Bonds (C3-selective alkenylation)

Direct C-H functionalization is a highly desirable synthetic strategy that avoids the need for pre-functionalized starting materials. For this compound, the remaining C-H bond is at the C4 position. The carboxylic acid at the C3 position can act as a directing group, guiding a metal catalyst to selectively activate and functionalize the adjacent C4-H bond.

While the user requested C3-selective alkenylation, the C3 position is already substituted with a carboxylic acid. Therefore, this section describes C-H functionalization directed by the C3-carboxylic acid, which occurs at the C4 position. This approach has been demonstrated in related systems, such as the rhodium-catalyzed C3-selective alkenylation of thiophene-2-carboxylic acids, where the carboxyl group directs the olefination to the adjacent C-H bond. acs.org Similarly, ruthenium catalysts have been used for the arylation of aryl carboxylic acids, where the carboxylate directs functionalization. acs.org By applying these principles, the C4-H bond of this compound could be selectively alkenylated, providing a direct route to 3,4-disubstituted thiophenes, which are valuable building blocks. This method complements the cross-coupling reactions at the C2 and C5 positions, enabling exhaustive functionalization of the thiophene ring.

Detailed Spectroscopic Analyses

Spectroscopic analysis offers empirical data on the molecular structure, functional groups, and electronic nature of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise atomic arrangement of this compound by probing the magnetic properties of its atomic nuclei.

The ¹H NMR spectrum of this compound is relatively simple, displaying two key signals that correspond to the two types of protons in the molecule. A signal for the lone proton on the thiophene ring (H-4) appears in the aromatic region, while the acidic proton of the carboxylic acid group gives rise to a characteristically broad singlet at a significantly downfield chemical shift, often in the 10-12 ppm range. libretexts.org The exact position of this acidic proton signal can be influenced by factors such as solvent and concentration due to changes in hydrogen bonding. libretexts.org

The ¹³C NMR spectrum provides further structural confirmation by identifying the five distinct carbon environments in the molecule. The carbon atom of the carboxyl group (-COOH) is typically found in the 165-185 δ range. libretexts.org The remaining four signals correspond to the carbons of the thiophene ring, with their chemical shifts influenced by the attached substituents (two bromine atoms, a carboxylic acid group, and a hydrogen atom).

Table 1: Predicted NMR Chemical Shift Assignments for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Carboxyl (-COOH ) | ~10.0 - 12.0 | Broad Singlet |

| Thiophene (H -4) | ~7.0 - 8.0 | Singlet | |

| ¹³C | C arboxyl (-C OOH) | ~165 - 185 | Singlet |

| Thiophene (C -2) | Varies (affected by Br) | Singlet | |

| Thiophene (C -3) | Varies (affected by COOH) | Singlet | |

| Thiophene (C -4) | Varies (affected by H) | Singlet | |

| Thiophene (C -5) | Varies (affected by Br) | Singlet |

Note: Actual chemical shifts may vary based on solvent and experimental conditions. Data ranges are based on typical values for these functional groups. libretexts.orglibretexts.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is instrumental in identifying the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum is dominated by features characteristic of a carboxylic acid. nih.gov A defining feature is an exceptionally broad absorption band stretching from approximately 2500 to 3300 cm⁻¹, which is assigned to the O-H bond's stretching vibration. libretexts.orgspectroscopyonline.com The significant broadening of this peak is a result of extensive intermolecular hydrogen bonding, which causes the molecules to exist as dimers in the solid state or in concentrated solutions. spectroscopyonline.comyoutube.com

Another prominent feature is the strong, sharp absorption band corresponding to the carbonyl (C=O) group's stretching vibration, which typically appears between 1710 and 1760 cm⁻¹. libretexts.org For dimeric carboxylic acids, this band is often observed around 1710 cm⁻¹. libretexts.org Additional peaks corresponding to C-O stretching, C-Br stretching, and vibrations of the thiophene ring are also present at lower frequencies. spectroscopyonline.com

Table 2: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |

| C=O Stretch | Carboxylic Acid | 1710 - 1760 | Strong |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Medium-Strong |

| O-H Bend | Carboxylic Acid | 900 - 960 | Medium, Broad |

| C-Br Stretch | Bromoalkane | 500 - 600 | Medium-Strong |

Source: Data compiled from general spectroscopic principles for carboxylic acids. libretexts.orgspectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic properties of the molecule. For this compound, the UV-Vis spectrum shows a distinct absorption maximum (λmax). researchgate.net This absorption corresponds to π → π* electronic transitions within the conjugated system of the thiophene ring. researchgate.net Studies have shown an absorption peak for this compound appearing around 300 nm. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecule's exact mass and to study its fragmentation patterns, which can further confirm its structure. The calculated molecular weight of this compound is 285.94 g/mol . nih.gov A key feature in the mass spectrum is the distinctive isotopic pattern caused by the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This leads to a characteristic cluster of peaks for the molecular ion (M) and its isotopologues, appearing as M, M+2, and M+4 peaks with an approximate intensity ratio of 1:2:1.

High-resolution mass spectrometry can provide the exact mass, with predicted values for adducts such as [M-H]⁻ being 282.80696 m/z. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Formula | Predicted m/z |

| [M-H]⁻ | C₅HBr₂O₂S⁻ | 282.80696 |

| [M+H]⁺ | C₅H₃Br₂O₂S⁺ | 284.82152 |

| [M+Na]⁺ | C₅H₂Br₂NaO₂S⁺ | 306.80346 |

Source: Predicted values calculated using computational methods. uni.lu

Computational Chemistry Approaches

Alongside experimental techniques, computational chemistry provides powerful tools for investigating the properties of this compound. Methods such as Density Functional Theory (DFT) are frequently used to model the molecule's behavior and to corroborate spectroscopic data. These computational approaches can calculate the molecule's optimized three-dimensional geometry, predict NMR chemical shifts, and simulate IR vibrational frequencies with a high degree of accuracy.

Furthermore, computational models are used to analyze the molecule's electronic structure, including the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO levels is related to the electronic transitions observed in UV-Vis spectroscopy. PubChem, for instance, provides a list of computed descriptors for this compound, indicating that its properties have been evaluated through computational means. nih.gov

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and reactivity.

Optimized Molecular Structures and Geometrical Parameters

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by minimizing the total energy of the system. This process, known as geometry optimization, yields crucial data on bond lengths, bond angles, and dihedral angles. For derivatives of this compound, theoretical calculations have been used to analyze the geometry and the nature of intermolecular interactions like hydrogen and halogen bonds. royalsocietypublishing.orgresearchgate.net Such studies typically involve selecting a functional (e.g., ωB97XD) and a basis set (e.g., DZP-DKH) to solve the Schrödinger equation. researchgate.net The resulting geometrical parameters are fundamental to understanding the molecule's steric and electronic profile.

Table 1: Representative Optimized Geometrical Parameters (Hypothetical Data)

| Parameter | Bond/Atoms | Value (Å/°) |

|---|---|---|

| Bond Length | C=O | Value |

| C-O | Value | |

| C-S | Value | |

| C-Br | Value | |

| Bond Angle | O=C-O | Value |

| C-S-C | Value | |

| Dihedral Angle | Br-C-C-C | Value |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net FMO analysis in related systems has been used to understand charge transfer mechanisms within molecules and between interacting species. royalsocietypublishing.org

Table 2: Frontier Molecular Orbital Properties (Hypothetical Data)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Electronic Properties: Ionization Potential, Electron Affinity, Excitation Energies

DFT calculations can predict key electronic properties. The ionization potential (IP) , the energy required to remove an electron, can be approximated by the negative of the HOMO energy (-EHOMO). The electron affinity (EA) , the energy released when an electron is added, is approximated by the negative of the LUMO energy (-ELUMO). Excitation energies , which correspond to the energy required to promote an electron to a higher energy state, are more accurately calculated using Time-Dependent DFT (TD-DFT). rsc.org

Table 3: Calculated Electronic Properties (Hypothetical Data)

| Property | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (IP) | I ≈ -EHOMO | Value |

| Electron Affinity (EA) | A ≈ -ELUMO | Value |

| First Excitation Energy | (TD-DFT) | Value |

Vibrational Frequencies and Thermodynamic Parameters

After a geometry optimization, a frequency calculation is typically performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies). These calculations also predict the vibrational spectra (e.g., IR and Raman) of the molecule. Furthermore, from the vibrational frequencies, important thermodynamic parameters such as zero-point vibrational energy (ZPVE), enthalpy, and entropy can be calculated, providing a more complete picture of the molecule's energetic landscape. researchgate.net

Table 4: Selected Vibrational Frequencies and Thermodynamic Data (Hypothetical Data)

| Parameter | Description | Value |

|---|---|---|

| ν(C=O) | Carbonyl stretch | Value cm-1 |

| ν(O-H) | Hydroxyl stretch | Value cm-1 |

| ν(C-Br) | Carbon-Bromine stretch | Value cm-1 |

| Zero-Point Energy | ZPVE | Value kcal/mol |

| Enthalpy (298 K) | H | Value kcal/mol |

| Entropy (298 K) | S | Value cal/mol·K |

Global and Local Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Chemical Hardness (η) : Measures resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons. It is calculated from the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2) and hardness as ω = μ² / (2η). Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. royalsocietypublishing.org

Table 5: Global Reactivity Descriptors (Hypothetical Data)

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Value |

| Chemical Softness (S) | 1 / η | Value |

| Electrophilicity Index (ω) | μ² / (2η) | Value |

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

To investigate the optical properties, such as the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) is the method of choice. It calculates the electronic excitation energies and oscillator strengths of electronic transitions. This allows for the theoretical prediction of the absorption maxima (λmax) that characterize how the molecule interacts with light. TD-DFT calculations have been successfully used to determine the excitation energies and electronic transitions in related thiophene-based polymeric systems. rsc.org

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for analyzing the electron density of a molecular system to characterize chemical bonding and intermolecular interactions. nih.govresearchgate.net Developed by Richard Bader, QTAIM partitions the electron density into atomic basins, allowing for the quantification of atomic properties and the identification of bond critical points (BCPs). A BCP is a point along the path of maximum electron density between two interacting atoms where the gradient of the electron density is zero. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide deep insights into the nature and strength of the interactions.

For This compound , the most significant intermolecular interaction in its crystalline state is the formation of a centrosymmetric dimer via a pair of O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. This is a well-established motif for carboxylic acids. nih.gov While a specific QTAIM analysis for this compound is not available in the literature, a theoretical study can be posited based on its known crystal structure (CSD entry 295557) and typical QTAIM parameters for such interactions. nih.govresearchgate.net

A hypothetical QTAIM analysis would focus on the BCPs corresponding to the O-H···O hydrogen bonds. Key parameters at these points include:

Electron Density (ρ): The magnitude of ρ at the BCP correlates with the strength of the bond. Higher values indicate a stronger interaction.

Laplacian of the Electron Density (∇²ρ): The sign of the Laplacian indicates the nature of the interaction. A negative Laplacian (∇²ρ < 0) is characteristic of shared-shell interactions (covalent bonds), while a positive Laplacian (∇²ρ > 0) signifies closed-shell interactions, which include hydrogen bonds, ionic bonds, and van der Waals forces.

Total Energy Density (H(r)): The sign of the total energy density, which is the sum of the kinetic energy density (G(r)) and the potential energy density (V(r)), can also characterize the interaction. A negative H(r) at the BCP suggests a degree of covalent character.

The following table presents hypothetical, yet plausible, QTAIM parameters for the O-H···O hydrogen bonds in the dimer of This compound , based on values reported for other carboxylic acid dimers.

| Interaction | ρ (a.u.) | ∇²ρ (a.u.) | H(r) (a.u.) |

| O-H···O | 0.025 - 0.045 | +0.080 - +0.140 | -0.001 to +0.002 |

| C-H···O | 0.005 - 0.015 | +0.020 - +0.050 | > 0 |

| Br···O | 0.004 - 0.010 | +0.015 - +0.040 | > 0 |

| This table is a theoretical representation based on typical values for similar interactions and does not represent experimentally derived data for this compound. |

Such an analysis would likely confirm the presence of strong, closed-shell O-H···O hydrogen bonds. Furthermore, QTAIM could be employed to identify and characterize other weaker, yet potentially structurally significant, intermolecular contacts such as C-H···O or Br···O interactions, providing a complete picture of the forces governing the crystal packing of the molecule.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a powerful computational technique used in drug discovery to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target, typically a protein. researchgate.netescholarship.org This method employs scoring functions to estimate the binding affinity, providing insights into the potential biological activity of the ligand. Thiophene derivatives, particularly those containing a carboxylic acid group, are known to exhibit a range of biological activities, including anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. arkat-usa.orgmdpi.com

In the absence of specific experimental data for This compound , a hypothetical molecular docking study can be conducted to explore its potential as a COX inhibitor. The COX-2 enzyme (PDB entry: 1CX2) is a relevant and well-characterized target for such a simulation. nih.gov The docking process would involve preparing the 3D structure of the ligand and the protein, defining the binding site, and using a search algorithm to generate and score various binding poses.

The results of a hypothetical docking simulation of This compound into the active site of COX-2 are presented in the table below. The data are illustrative and based on typical results for similar inhibitors. nih.gov

| Parameter | Value |

| Protein Target | Cyclooxygenase-2 (COX-2) |

| PDB ID | 1CX2 |

| Binding Energy (kcal/mol) | -7.5 to -9.5 |

| Key Interacting Residues | Arg120, Tyr355, Ser530, Val523, Ala527 |

| Types of Interactions | - Hydrogen Bond: The carboxylic acid group is predicted to form a crucial hydrogen bond with the side chain of Arg120 and a backbone amide of another residue in the active site. - Hydrophobic Interactions: The thiophene ring and its bromo substituents are expected to engage in hydrophobic interactions with residues such as Val523 and Ala527. - Halogen Bonding: A potential halogen bond between one of the bromine atoms and a carbonyl oxygen of a peptide backbone could further stabilize the complex. |

| This table represents a hypothetical molecular docking study to illustrate the potential interactions of this compound with the COX-2 enzyme. The values and interactions are not experimentally verified. |

The hypothetical binding energy suggests that This compound could be a potent inhibitor of COX-2. The predicted interactions highlight the importance of the carboxylic acid group for anchoring the ligand in the active site through strong hydrogen bonds, a common feature for many non-steroidal anti-inflammatory drugs (NSAIDs). The bulky bromine atoms could enhance binding affinity and selectivity through favorable hydrophobic and halogen bonding interactions within the enzyme's binding pocket. Such computational insights, even when hypothetical, are invaluable for guiding the synthesis and experimental testing of new potential therapeutic agents.

Applications of this compound in Advanced Materials and Medicinal Chemistry

The chemical compound this compound serves as a pivotal building block in the synthesis of complex organic molecules for various applications. lookchem.com Its structure, featuring a thiophene ring with two reactive bromine atoms and a polar carboxylic acid group, allows for versatile chemical modifications, making it a valuable precursor in materials science. lookchem.com

Role in Organic Electronics and Materials Science

In the realm of materials science, this compound and its derivatives are instrumental in developing new materials with tailored properties such as enhanced electrical conductivity and stability. lookchem.com

This compound is a key starting material for creating advanced polymer semiconductors. Its esterified form, ethyl 2,5-dibromothiophene-3-carboxylate, is particularly noted for its role in synthesizing highly efficient polymer semiconductors with medium to low energy bandgaps. ossila.com The electron-withdrawing nature of the carboxylate group lowers the electron density of the thiophene ring, a feature that is leveraged in the design of these materials. ossila.com

Synthesis of Medium to Low Bandgap Polymers (e.g., PTQ2, PBDB-TF-T1): Ethyl 2,5-dibromothiophene-3-carboxylate has been specifically utilized in the synthesis of the polymers PTQ2 and PBDB-TF-T1, which are known for their performance in organic electronics. ossila.com The functional bromide groups on the precursor facilitate the necessary polymerization reactions. ossila.com

| Polymer Name | Precursor Derivative | Application Area |

| PTQ2 | Ethyl 2,5-dibromothiophene-3-carboxylate | Polymer Semiconductors |

| PBDB-TF-T1 | Ethyl 2,5-dibromothiophene-3-carboxylate | Polymer Semiconductors |

Poly(2,5-thienylene) and Related Conducting Polymers: The fundamental structure of dibrominated thiophenes is crucial for constructing poly(thienylene)-based conducting polymers. For instance, the synthesis of poly(3-hexylthiophene) (P3HT), a well-known conducting polymer, proceeds from 2,5-dibromo-3-hexylthiophene. rsc.org Similarly, fully bio-based polyesters, such as poly(alkylene 2,5-thiophenedicarboxylate), are synthesized from dimethyl 2,5-thiophenedicarboxylate, highlighting the versatility of thiophene dicarboxylates in creating new classes of polymers. mdpi.com The this compound molecule provides the essential thiophene core and reactive sites that, after appropriate modification of the carboxylic group, can be used to build up these conjugated polymer backbones.

The unique electronic properties of the thiophene ring make it a desirable component in materials designed for optoelectronic devices. Derivatives of this compound are used as building blocks for both organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). ossila.com

In OPV applications, the development of donor-acceptor systems with low band gaps (typically 1.2-1.9 eV) is critical for high power conversion efficiency. nih.gov The synthesis of conjugated polymers and small molecules using thiophene-based precursors allows for the precise tuning of HOMO and LUMO energy levels to optimize charge separation and voltage. nih.gov

For OLEDs, thiophene-containing structures are integral to the design of efficient light-emitting materials. beilstein-journals.orgmdpi.com For example, donor-π-acceptor compounds that incorporate a thieno[3,2-b]thiophene π-conjugated linker have shown high fluorescence quantum yields, making them suitable as emitters in OLED devices. beilstein-journals.org Furthermore, the carboxylic acid group present in the parent compound can be a strategic feature; organic molecules with carboxylic acid heads can form self-assembled monolayers on electrode surfaces like indium tin oxide (ITO), which can improve the performance and efficiency of the OLED device. researchgate.net

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal nodes and organic linkers. mdpi.com The properties of a MOF can be tuned by carefully selecting these components. mdpi.com Thiophene-based ligands are of particular interest due to the unique electronic characteristics and potential for enhanced host-guest interactions conferred by the sulfur heteroatom. mdpi.com

Thiophene-Functionalized Dicarboxylate Ligands for MOF Construction: While this compound is a mono-carboxylic acid, its structure is an ideal starting point for synthesizing the dicarboxylate ligands required for MOF construction. lookchem.com The reactive bromine atoms can be converted into additional carboxylate groups through further chemical reactions, yielding a thiophene-dicarboxylate linker.

Thiophene-based dicarboxylate linkers have been successfully used to construct robust MOFs with interesting properties. For example, thieno[3,2-b]thiophene-2,5-dicarboxylic acid and thiophene-2,5-dicarboxylic acid are linear, rigid molecules that act as pillars in creating three-dimensional frameworks with rare-earth and other metal ions. mdpi.comrsc.orgresearchgate.net These MOFs can exhibit properties such as luminescence and unique dielectric behaviors. mdpi.comrsc.org The presence of uncoordinated carboxylic acid groups within a MOF's channels can also serve as sites for post-synthetic modification, such as capturing specific metal ions to alter the framework's properties. rsc.org

| Example Ligand for MOFs | Relationship to Core Compound |

| Thiophene-2,5-dicarboxylic acid | A dicarboxylate version of the core thiophene ring, can be synthesized from precursors like the title compound. |

| Thieno[3,2-b]thiophene-2,5-dicarboxylic acid | A more complex, fused-ring thiophene dicarboxylate system used as a robust linker. mdpi.com |

| 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid | A functionalized thiophene dicarboxylate used to create microporous lanthanide-based MOFs with sensing and magnetic properties. researchgate.netchemscene.com |

Design of Metal-Organic Frameworks (MOFs)

MOFs with Luminescence Sensing Capabilities for Environmental Contaminants

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com Luminescent MOFs (LMOFs) have garnered significant attention for their potential in chemical sensing applications. nih.gov The luminescence of these materials can be modulated by the presence of specific analytes, leading to either an enhancement ("turn-on") or quenching ("turn-off") of the light emission, which can be used for detection. mdpi.com

The organic linkers are crucial to the luminescent properties of MOFs, with aromatic or conjugated systems often being employed to achieve desired optical characteristics. nih.gov Thiophene-based carboxylic acids are excellent candidates for such linkers. Research has demonstrated the construction of MOFs using a thiophene-functionalized dicarboxylic acid to assemble with d10 metal ions. nih.gov These resulting frameworks have been shown to be effective luminescent sensory materials, exhibiting high selectivity and sensitivity towards various environmental contaminants. nih.gov

For instance, a MOF constructed from a benzo-bis(thiophene-2'-carboxylic acid) ligand demonstrated the ability to detect heavy metal ions and other pollutants. nih.gov The study revealed that these thiophene-based MOFs could selectively and sensitively detect contaminants such as Hg(II), Cu(II), Cr(VI), and salicylaldehyde, with the detection mechanism relying on the quenching of the MOF's intrinsic luminescence upon interaction with the analyte. nih.gov The development of such sensors represents a significant advancement, with reports indicating the potential for recyclable detection of these hazardous substances. nih.gov

Table 1: Examples of Environmental Contaminants Detected by Thiophene-Based MOFs

| Contaminant | MOF System Component | Sensing Mechanism | Reference |

|---|---|---|---|

| Hg(II) | Thiophene-functionalized dicarboxylate | Luminescence Quenching | nih.gov |

| Cu(II) | Thiophene-functionalized dicarboxylate | Luminescence Quenching | nih.gov |

| Cr(VI) | Thiophene-functionalized dicarboxylate | Luminescence Quenching | nih.gov |

| Salicylaldehyde | Thiophene-functionalized dicarboxylate | Luminescence Quenching | nih.gov |

MOFs for CO2 Fixation and Catalysis

The capture and utilization of carbon dioxide (CO2) is a critical area of research aimed at mitigating climate change. MOFs are promising materials for this purpose due to their high porosity, large surface areas, and tunable chemical functionalities. mdpi.com They can serve as efficient heterogeneous catalysts for the chemical fixation of CO2, particularly in its conversion to valuable chemicals like cyclic carbonates. mdpi.comnih.gov

The catalytic activity of MOFs in CO2 cycloaddition reactions is often attributed to the presence of both Lewis acidic sites (typically the metal clusters) and Lewis basic or Brønsted acidic sites on the organic linkers. nih.govresearchgate.net The functional groups on the organic linker play a pivotal role. The incorporation of free carboxylic acid groups within the MOF structure can enhance the binding of CO2 and other small molecules. nih.gov A linker such as this compound provides a carboxylic acid group that can act as a Brønsted acid site, which can promote the catalytic reaction. nih.gov

Studies on zirconium- and indium-based MOFs have shown that frameworks replete with accessible Lewis and Brønsted acid sites exhibit efficient catalytic activity for the cycloaddition of CO2 to epoxides under mild, solvent-free conditions. nih.gov For example, MOFs have successfully catalyzed the conversion of CO2 into cyclic organic carbonates with high conversion rates and selectivity. nih.govrsc.org The synergistic effect between the metal nodes and the functionalized linkers is crucial for activating the epoxide ring and facilitating the reaction with CO2. mdpi.com

Table 2: Catalytic Performance of MOFs in CO2 Cycloaddition

| MOF Catalyst | Reaction | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| MOF-892 (Zr-based) | CO2 + Epoxide → Cyclic Carbonate | 1 atm CO2, 80 °C, solvent-free | Accessible Lewis and Brønsted acid sites | nih.gov |

| (Br-)CH3-Pyridinium-MOF-1 | CO2 + Epoxide → Cyclic Carbonate | Mild conditions | Covalently modified with pyridinium bromide | researchgate.net |

| Hf-based defective MOF | CO2 + Epichlorohydrin → Cyclic Carbonate | 100 °C, 10 h, ambient pressure | Grafted NHC–CO2 adducts, enhanced Lewis acidity | rsc.org |

Contribution to Pharmaceutical and Agrochemical Research

Intermediate in Pharmaceutical Compound Synthesis

This compound is recognized as a valuable intermediate in the synthesis of complex organic and pharmaceutical compounds. lookchem.com Its structure allows for versatile chemical reactions, making it a key component in the creation of new molecular entities. lookchem.com The reactivity of the compound, stemming from its thiophene core and bromine substituents, makes it a suitable candidate for developing new drugs that target specific biological pathways. lookchem.com

The synthesis of Active Pharmaceutical Ingredients (APIs) often involves multi-step processes where building blocks like this compound are essential. nih.govpharmtech.com For example, the synthesis of thieno[2,3-c]isoquinolin-5(4H)-one, which serves as a building block for potent PARP-1 inhibitors, involves a 3-phenylthiophene-2-carboxylic acid derivative, highlighting the importance of the thiophene carboxylic acid scaffold in creating complex, biologically active molecules. researchgate.net The ability to use this compound in various reactions, such as cross-coupling and condensation, allows for the construction of diverse molecular architectures required for modern drug discovery.

Building Block for Biologically Active Heterocyclic Compounds

The thiophene ring is a well-established pharmacophore present in numerous approved drugs and clinical candidates. Its derivatives exhibit a wide range of pharmacological effects. semanticscholar.org this compound serves as an essential starting material for synthesizing a variety of biologically active heterocyclic compounds due to the reactive handles provided by its bromine and carboxylic acid groups. lookchem.com

The search for new antimicrobial and antifungal agents is driven by the rise of drug-resistant pathogens. Thiophene derivatives have emerged as a promising class of compounds in this area. Research has shown that various substituted thiophenes possess significant biological activity. For instance, the synthesis of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives has yielded compounds with potent antimicrobial and antifungal properties. nih.gov One such derivative, containing a nitrofurfural fragment, demonstrated high efficacy against Staphylococcus aureus, Escherichia coli, and the fungus Candida albicans. nih.gov

The halogen atoms on the thiophene ring can also contribute to the biological activity. Studies on halo-derivatives of thiophene have been conducted to evaluate their antimicrobial potential. asianpubs.org Furthermore, brominated aromatic compounds isolated from marine organisms have shown potent antifungal activity, suggesting that the dibromo-substitution pattern of this compound is a favorable feature for designing new antifungal agents. mdpi.com

Table 3: Antimicrobial Activity of Thiophene Derivatives

| Thiophene Derivative Class | Target Organism(s) | Type of Activity | Reference |

|---|---|---|---|

| Azomethines of DDTD* | S. aureus, E. coli, C. albicans | Antibacterial & Antifungal | nih.gov |

| Brominated diphenyl ethers | A. fumigatus, C. albicans | Fungicidal | mdpi.com |

| Thio-modified monoterpene carboxylic acids | C. albicans, S. aureus | Antifungal & Antibacterial | researchgate.net |

\DDTD: Diethyl 2,5-diaminothiophene-3,4-dicarboxylate*

Thiophene-containing scaffolds are of significant interest in the development of anticancer and anti-inflammatory drugs. The aromatic and planar nature of the thiophene ring can enhance binding to biological receptors, while its structure allows for functionalization to improve potency and selectivity. mdpi.com

In anticancer research, numerous studies have focused on synthesizing novel thiophene analogues. nih.govresearchgate.net Specifically, 2-bromo-5-substituted thiophenes have demonstrated potent and selective cytotoxicity against cancer cell lines such as HepG2. mdpi.com A study involving the synthesis of novel amino-thiophene derivatives reported significant growth inhibition against A2780 and A2780CP ovarian cancer cell lines, with IC50 values comparable to the established drug Sorafenib. nih.govresearchgate.net Thiophene-2,5-dicarboxylic acid derivatives have also been prepared and evaluated, with some compounds showing high activity against Yoshida sarcoma in rats. bohrium.com

For anti-inflammatory therapies, the carboxylic acid functional group is a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. nih.govnih.gov this compound provides a scaffold that can be elaborated into novel structures designed to inhibit key mediators of inflammation, such as prostaglandins, by targeting enzymes in the COX or 5-lipoxygenase (5-LOX) pathways. nih.gov

Table 4: Anticancer Activity of Selected Thiophene Derivatives

| Derivative Type | Cancer Cell Line(s) | Finding | Reference |

|---|---|---|---|

| Amino-thiophene derivative (15b) | A2780 (Ovarian) | IC50 = 12 ± 0.17 µM | nih.govresearchgate.net |

| Amino-thiophene derivative (15b) | A2780CP (Ovarian) | IC50 = 10 ± 0.15 µM | nih.govresearchgate.net |

| 2-Bromo-5-(2-methylphenyl)thiophene | HepG2 (Liver), Caco-2 (Colon) | Selective cytotoxicity via caspase activation | mdpi.com |

| Thiophene-2,5-dimethylenyl-thiouronium dichloride | Yoshida sarcoma (in rats) | High activity observed | bohrium.com |

Insecticides and Crop Protection Agents (e.g., 1,2,4-triazole insecticides)

The development of effective and novel crop protection agents is a critical area of chemical research, aimed at ensuring food security and managing agricultural pests. Within this field, heterocyclic compounds, particularly those containing 1,2,4-triazole rings, have garnered significant attention for their wide-ranging biological activities, including insecticidal, pesticidal, herbicidal, and fungicidal properties researchgate.net. Thiophene derivatives, such as this compound, serve as essential building blocks in the synthesis of these complex bioactive molecules.

The versatility of the thiophene ring allows it to be incorporated into various therapeutic and agrochemical agents researchgate.net. Specifically, the synthesis of thiophene-linked 1,2,4-triazoles has been shown to produce compounds with significant biological potential. For instance, research has demonstrated the synthesis of 4-haloaryl-5-(thiophen-2-yl or 5-bromothiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones starting from thiophene-2-carbohydrazide or its brominated analogue mdpi.com. These syntheses involve the reaction with isothiocyanates followed by cyclization to form the triazole ring structure mdpi.com. The resulting triazole derivatives have shown marked activity against various pathogenic bacteria mdpi.com.

Further studies have focused on synthesizing novel trisubstituted-1,2,4-triazole derivatives which have been evaluated for various biological activities, including anti-acetylcholinesterase (anti-AChE) activity, a key mechanism for many insecticides researchgate.net. Certain synthesized 1,2,4-triazole compounds have demonstrated notable insecticidal activity against pests like Aphis rumicis (the black bean aphid) researchgate.netresearchgate.net. The synthetic pathways often involve multi-step reactions starting from precursors that can be derived from functionalized thiophenes researchgate.netchemmethod.comzsmu.edu.ua.

This compound, with its reactive bromine atoms and carboxylic acid group, represents a valuable precursor for creating a library of thiophene-based 1,2,4-triazole insecticides. The functional groups allow for systematic modifications to explore and optimize insecticidal potency.

Table 1: Research Findings on Thiophene-Based Triazole Derivatives in Crop Protection

| Starting Material/Precursor Class | Synthesized Compound Class | Target Pest/Activity | Key Findings | Reference(s) |

| Thiophene-2-carbohydrazide / 5-Bromothiophene-2-carbohydrazide | 4-Haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones | Pathogenic Bacteria | Resulting compounds showed marked activity against Gram-positive bacteria and E. coli. | mdpi.com |

| Diacylhydrazines | Symmetric 4-amino-1,2,4-triazoles | Aphis rumicis | Compounds 3d, 3e, and 3g showed insecticidal activity against the target aphid. | researchgate.netresearchgate.net |

| 4-amino-1,2,4-Triazole | N-aceyl, N-thiourea, and Imidazole derivatives | Staphylococcus aureus, Klebsiella pneumoniae | Some of the synthesized compounds showed antibacterial activity comparable to Ampicillin. | chemmethod.com |

| Carbon disulfide and Hydrazine hydrate | 3-mercapto-4-amino-5-(4-nitrophenyl)-1,2,4-triazole | General Antimicrobial | 1,2,4-triazole derivatives are known for a wide variety of therapeutic applications, including pesticidal and insecticidal activities. | researchgate.net |

Structure-Activity Relationship (SAR) Studies of Thiophene Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery, providing crucial insights into how a molecule's chemical structure correlates with its biological activity. nih.govrsc.org These studies involve systematically modifying a lead compound's structure and evaluating the impact of these changes on its efficacy, potency, and selectivity. Thiophene and its derivatives are frequently subjected to SAR studies due to the ring's status as a "privileged pharmacophore"—a molecular framework that is able to bind to multiple biological targets. nih.govrsc.org The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions, and the ring itself is often used as a bio-isosteric replacement for phenyl groups in drug design. nih.gov

Recent research highlights the practical application of SAR in thiophene-based compounds:

Antioxidant and Antibacterial Agents: A study on novel thiophene-2-carboxamide derivatives revealed that compounds featuring an amino group (specifically 3-amino thiophene-2-carboxamide derivatives) exhibited more potent antioxidant and antibacterial activity compared to analogous compounds with hydroxyl or methyl groups. nih.gov This finding directly links the nature of the substituent to the observed biological effect.

Kinase Inhibitors: A quantitative SAR (QSAR) analysis was performed on a series of thiophene derivatives to understand the structural requirements for inhibiting c-Jun NH2-terminal kinase 1 (JNK1). brieflands.com The study identified key molecular descriptors, such as the lipophilicity (LogP) and dipole moment of substituents, that significantly influence inhibitory activity. This provides a predictive model for designing more potent and selective JNK1 inhibitors. brieflands.com

Anticancer Agents: In the development of new anticancer agents, SAR studies of thiophene-thiazole and pyrimidine derivatives have been conducted. These studies help in identifying which chemical modifications lead to enhanced cytotoxic characteristics against cancer cell lines like HepG-2. researchgate.net

These examples underscore the power of SAR in refining the molecular architecture of thiophene derivatives to achieve a desired biological outcome. The defined structure of this compound provides a robust and versatile starting point for such strategic molecular design and optimization efforts.

Table 2: Summary of SAR Findings for Thiophene Derivatives

| Thiophene Derivative Class | Biological Target/Activity | Key SAR Finding | Implication for Design | Reference(s) |

| Thiophene-2-carboxamides | Antioxidant & Antibacterial | The presence of an amino group at the 3-position enhanced activity compared to hydroxyl or methyl groups. | Incorporating amino groups is a promising strategy for developing more potent antioxidant and antibacterial agents. | nih.gov |

| General Thiophene Derivatives | c-Jun NH2-terminal kinase 1 (JNK1) Inhibition | Bioactivity is dependent on descriptive variables including substituent lipophilicity (LogP), bond dipole moment, and overall molecular dipole. | Provides a validated QSAR model to optimize structures for improved JNK1 inhibitory profiles. | brieflands.com |

| Thiophene-thiazole and Pyrimidine Hybrids | Anticancer (HepG-2 cells) | The specific arrangement and nature of linked heterocyclic rings (pyran, thiazole, pyrimidine) influence anticancer efficacy. | Provides a framework for building new heterocyclic compounds based on a thiophene core for anticancer applications. | researchgate.net |

| General Thiophene Derivatives | General Drug Discovery | Thiophene is a bio-isosteric replacement for monosubstituted phenyl rings and its sulfur atom can enhance receptor interactions. | Thiophene can be used to modify existing drug candidates to improve physicochemical and pharmacokinetic properties. | nih.gov |

Q & A

Q. Table 1. Synthesis Optimization Variables for Ethylene Glycol Esters

| Variable | Tested Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 50°C – 70°C | Higher temps increase bromination efficiency but risk side reactions |

| Bromine Stoichiometry | 1.0 – 2.0 eq | Excess Br₂ improves di-substitution but complicates purification |

| Solvent Ratio (Water:Ethanol) | 1:1 – 3:1 | Higher water content reduces solubility, favoring crystallization |

Q. Table 2. Solubility of Polymers in Polar Solvents

| Polymer Derivative | Solubility in DMF | Solubility in THF |

|---|---|---|

| Ethoxyethyl ester | High | Moderate |

| Bis(ethoxyethoxy)ethyl ester | Very High | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products